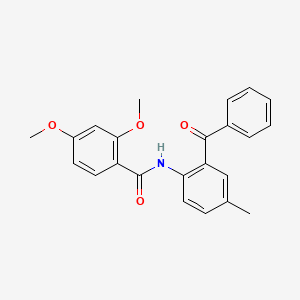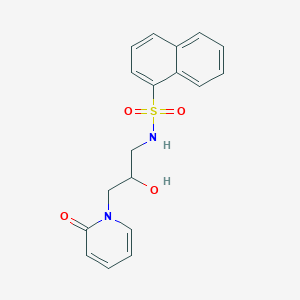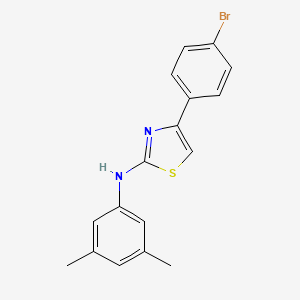
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the final product.Molecular Structure Analysis
The structure of similar compounds is established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .Chemical Reactions Analysis
The most direct method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .Physical And Chemical Properties Analysis
Similar compounds are white powders that are soluble in polar solvents such as DMSO and DMF. They have a melting point of 118°C and a boiling point of 451.8°C. These compounds are stable under normal conditions and do not decompose easily.Scientific Research Applications
Chemical Oxidation Studies
- The study of chemical oxidation processes of similar compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, reveals insights into the oxidation of methyl groups and the formation of various derivatives, which can be pertinent to understanding the behavior of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide under similar conditions (Adolphe-Pierre et al., 1998).
Synthesis of New Compounds
- Research on the synthesis of new compounds utilizing similar molecular structures, like the tridentate ligand containing a 1H-indol-3-yl group, demonstrates the potential for creating biologically active metal complexes. This provides a framework for exploring the applications of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in forming new bioactive compounds (Al‐Hamdani & Al Zoubi, 2015).
Studies in Organic Chemistry
- Investigations into the reactions of similar compounds, such as N-(α-acetoxy)4-pyridylmethyl]-3,5-dimethylbenzamide, with various isocyanates, have implications for the understanding of the reactivity and potential applications of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in organic synthesis (Braña et al., 1990).
Biological Activity Research
- The study of the biological activity of compounds structurally similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide, such as the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, provides insights into potential biological applications, including exploring their activity as para-amino benzoic acid antagonists and CYP3A2 substrates (Avdeenko et al., 2020).
Progesterone Receptor Modulators
- Research on pyrrole-oxindole progesterone receptor modulators, including compounds with a 1H-indol-5-yl structure, highlights the potential of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in the development of new agents for female healthcare applications (Fensome et al., 2008).
Mechanism of Action
Similar compounds have been shown to have potential as a serotonin receptor agonist, which makes it a promising candidate for the treatment of depression and anxiety.
Safety and Hazards
The safety of similar compounds has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.
Future Directions
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-5-7-17(9-14(13)2)20(23)21-12-16-6-8-19-18(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGLECNDPVUCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802229.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2802233.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)

![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802239.png)

![6-propyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2802242.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)
![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)
![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)